Ethyl 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate
Description
Ethyl 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate (CAS 83817-51-0) is a heterocyclic ester with the molecular formula C₁₃H₁₁ClFNO₃ and a molecular weight of 283.68 g/mol [13]. Key physicochemical properties include a density of 1.303 g/cm³, boiling point of 372.9°C, logP of 3.62 (indicating moderate lipophilicity), and a flash point of 179.3°C [18]. It is widely used as a research intermediate, particularly in pharmaceutical patent applications (e.g., US2012/196862 A1) [18]. Analytical methods for its separation and quantification employ reverse-phase HPLC using Newcrom R1 columns with acetonitrile/water/phosphoric acid mobile phases [4].
Properties
IUPAC Name |
ethyl 3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFNO3/c1-3-18-13(17)10-7(2)19-16-12(10)11-8(14)5-4-6-9(11)15/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPLHLTAXAFQXGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1C2=C(C=CC=C2Cl)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80232701 | |
| Record name | Ethyl 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80232701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83817-51-0 | |
| Record name | Ethyl 3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83817-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083817510 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80232701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.571 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | ETHYL 3-(2-CHLORO-6-FLUOROPHENYL)-5-METHYLISOXAZOLE-4-CARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PU8C3H9KIY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Formation of 2-Chloro-6-Fluorobenzaldehyde Oxime
The synthesis begins with the conversion of 2-chloro-6-fluorobenzaldehyde to its oxime derivative. This step involves reacting the aldehyde with hydroxylamine hydrochloride in a mixed solvent system of ethanol and aqueous sodium carbonate. The reaction proceeds at room temperature for 2 hours, achieving a yield of 97%.
Key Conditions:
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Reagents: Hydroxylamine hydrochloride, Na₂CO₃
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Solvent: Ethanol/water (1:1 v/v)
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Temperature: 25°C
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Time: 2 hours
Synthesis of 2-Chloro-6-Fluoro-N-Hydroxybenzimidoyl Chloride
The oxime is subsequently chlorinated using N-chlorosuccinimide (NCS) in chloroform with pyridine as a base. This step generates the imidoyl chloride intermediate in 87% yield after 1.5 hours at room temperature.
Key Conditions:
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Reagents: NCS, pyridine
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Solvent: Chloroform
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Temperature: 25°C
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Time: 1.5 hours
Cyclocondensation to Form Isoxazole Carboxylic Acid
The imidoyl chloride undergoes cyclocondensation with methyl acetoacetate in ethanol, catalyzed by triethylamine. This reaction forms 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (72% yield) after 12 hours at 5°C.
Key Conditions:
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Reagents: Methyl acetoacetate, Et₃N
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Solvent: Ethanol
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Temperature: 5°C
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Time: 12 hours
Conversion to Acid Chloride
The carboxylic acid is treated with thionyl chloride (SOCl₂) in toluene under reflux to produce the corresponding acid chloride. This step, critical for subsequent esterification, achieves near-quantitative conversion.
Key Conditions:
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Reagents: SOCl₂
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Solvent: Toluene
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Temperature: 70°C (reflux)
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Time: 2 hours
Optimization of Reaction Parameters
Temperature and Solvent Effects
Cyclocondensation efficiency is highly temperature-dependent. Lower temperatures (5°C) favor the formation of the isoxazole ring, minimizing side reactions such as decarboxylation. Ethanol, as a solvent, facilitates proton transfer during cyclization while stabilizing intermediates.
Catalysts and Reagent Stoichiometry
Triethylamine serves dual roles as a base and catalyst in the cyclocondensation step. A 10% molar excess of methyl acetoacetate relative to the imidoyl chloride ensures complete conversion.
Industrial-Scale Production Considerations
For large-scale synthesis, continuous flow reactors could enhance the safety and efficiency of exothermic steps like SOCl₂-mediated chlorination. Solvent recovery systems would minimize waste in toluene-intensive steps.
Comparative Analysis of Synthesis Pathways
The cyclocondensation approach outperforms palladium-catalyzed methods in cost and simplicity, making it preferable for industrial applications .
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate has garnered attention for its potential biological activities , particularly:
- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics.
- Anti-inflammatory Effects : The presence of chloro and fluoro substituents enhances its binding affinity to specific biological targets, potentially leading to anti-inflammatory applications.
- Antifungal Properties : Research suggests efficacy against various fungal strains, supporting its use in antifungal drug development.
Analytical Chemistry Applications
In analytical chemistry, this compound can be effectively analyzed using High-Performance Liquid Chromatography (HPLC). The following methods have been established:
- Reverse Phase HPLC : Utilizing a mobile phase consisting of acetonitrile and water, this method allows for the separation and quantification of the compound in complex mixtures .
- Mass Spectrometry Compatibility : For applications requiring mass spectrometry, phosphoric acid in the mobile phase can be replaced with formic acid to ensure compatibility .
Material Science Applications
The unique properties of this compound may also lend themselves to applications in material science:
- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities.
- Coatings and Adhesives : Its chemical stability may make it suitable for use in coatings that require resistance to environmental degradation.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to existing antibiotics. This highlights its potential as a lead compound in antibiotic development.
Case Study 2: HPLC Method Development
A research team successfully developed a robust HPLC method for the analysis of this compound in pharmaceutical formulations. The method achieved high resolution and sensitivity, making it suitable for quality control purposes in drug manufacturing.
Mechanism of Action
The mechanism of action of Ethyl 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate depends on its specific application:
Biological Activity: It may interact with enzymes or receptors, inhibiting or modulating their activity. The chloro and fluoro substituents can enhance binding affinity and selectivity towards specific molecular targets.
Chemical Reactivity: The isoxazole ring can participate in various chemical reactions, acting as a nucleophile or electrophile depending on the reaction conditions.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound belongs to a family of 3-aryl-5-methylisoxazole-4-carboxylates. Key analogs include:
| Compound Name | CAS Number | Molecular Formula | MW (g/mol) | logP | Boiling Point (°C) | Key Differences |
|---|---|---|---|---|---|---|
| Ethyl 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate | 83817-51-0 | C₁₃H₁₁ClFNO₃ | 283.68 | 3.62 | 372.9 | Parent compound |
| Mthis compound | 4415-09-2 | C₁₂H₉ClFNO₃ | 269.66 | – | – | Methyl ester; lower MW and lipophilicity [16] |
| 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid | 3919-74-2 | C₁₁H₇ClNO₃ | 255.63 | – | – | Carboxylic acid derivative; lacks ethyl ester [9] |
| 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid | – | C₁₁H₇Cl₂NO₃ | 290.09 | – | – | Dichloro substitution enhances halogen content [9] |
| Methyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate | – | C₁₂H₁₀FNO₃ | 235.21 | – | – | Fluorine at para position; altered electronic properties [19] |
Notes:
Biological Activity
Ethyl 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate is a synthetic compound belonging to the isoxazole family, characterized by its unique chemical structure that includes a chloro and a fluoro substituent on the phenyl ring. This compound has garnered attention for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.
The molecular formula of this compound is CHClFNO with a molecular weight of approximately 283.68 g/mol. The compound has a density of 1.303 g/cm³ and a boiling point of 372.9 °C at 760 mmHg .
| Property | Value |
|---|---|
| Molecular Formula | CHClFNO |
| Molecular Weight | 283.68 g/mol |
| Density | 1.303 g/cm³ |
| Boiling Point | 372.9 °C |
| Melting Point | Not Available |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of chloro and fluoro substituents enhances its binding affinity and selectivity towards specific molecular targets, which may lead to inhibition or modulation of their activity.
Antimicrobial Activity
Research indicates that compounds in the isoxazole family exhibit significant antimicrobial properties. This compound has been investigated for its efficacy against various bacterial strains, showcasing potential as an antibacterial agent.
Case Study:
In a study evaluating the antimicrobial effects of similar isoxazole derivatives, it was found that modifications on the phenyl ring significantly influenced the compounds' antibacterial activities. The introduction of halogen substituents (like chloro and fluoro) was correlated with enhanced activity against Gram-positive bacteria .
Antifungal Activity
The compound also demonstrates antifungal properties, making it a candidate for further exploration in treating fungal infections. Its mechanism likely involves disrupting fungal cell wall synthesis or function.
Research Findings:
A series of experiments conducted on related compounds revealed that those with halogen substitutions exhibited improved antifungal activity compared to their non-substituted counterparts .
Anti-inflammatory Properties
This compound has shown promise in anti-inflammatory applications. The compound's ability to modulate inflammatory pathways could make it suitable for developing treatments for inflammatory diseases.
Data Table: Anti-inflammatory Activity Comparison
Q & A
Basic: What are the standard synthetic routes for Ethyl 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate, and how can its purity be validated?
Methodological Answer:
The synthesis typically involves a multi-step process starting with the condensation of substituted phenylhydrazines with β-ketoesters, followed by cyclization using chlorinating agents. For example, ethyl esters of similar isoxazole derivatives are synthesized via cyclocondensation of hydroxylamine derivatives with β-keto esters under acidic conditions . Key validation steps include:
- Purity Assessment : Use HPLC (High-Performance Liquid Chromatography) with UV detection (λ = 254 nm) and NMR spectroscopy (¹H/¹³C) to confirm >95% purity.
- Structural Confirmation : Mass spectrometry (ESI-MS or EI-MS) to verify molecular weight (theoretical MW: 297.7 g/mol based on C₁₄H₁₂ClFNO₃) and FT-IR to identify functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹) .
Advanced: How can crystallographic data for this compound be refined using SHELX software, and what challenges arise during hydrogen bonding analysis?
Methodological Answer:
- Crystallographic Refinement :
- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å). Process data with SHELXL for structure solution and refinement, applying full-matrix least-squares methods on F² .
- Challenges : Disordered solvent molecules or twinning may require iterative refinement cycles. Use the SQUEEZE routine in PLATON to model diffuse solvent contributions .
- Hydrogen Bonding : Apply graph-set analysis (as per Etter’s formalism) to categorize motifs like D (donor) and A (acceptor) patterns. For example, intermolecular C–H···O interactions may form R₂²(8) rings, influencing crystal packing .
Basic: What spectroscopic techniques are most effective for characterizing the substituent effects on the isoxazole ring?
Methodological Answer:
- ¹H NMR : The deshielding effect of the electron-withdrawing 2-chloro-6-fluorophenyl group shifts the isoxazole C5-methyl proton signal to δ ~2.5 ppm. Coupling constants (J) between adjacent protons confirm substituent orientation .
- ¹³C NMR : The ester carbonyl (C=O) resonates at δ ~165 ppm, while the isoxazole C4 carbon appears at δ ~160 ppm. Electron-withdrawing substituents downfield-shift adjacent carbons .
- X-ray Photoelectron Spectroscopy (XPS) : Quantify electronic effects via binding energies of Cl 2p (~200 eV) and F 1s (~685 eV) .
Advanced: How do computational methods resolve discrepancies between experimental and predicted molecular geometries?
Methodological Answer:
- Geometry Optimization : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to minimize energy and compare bond lengths/angles with SCXRD data. For example, the C4–C5 bond in the isoxazole ring may show <0.02 Å deviation between theory and experiment .
- Data Contradictions : If computational models predict planar ring systems but SCXRD reveals puckering (e.g., θ ~5°), revise basis sets or include solvent effects in simulations. Tools like Gaussian or ORCA allow implicit solvent modeling (e.g., PCM for ethanol) .
Basic: What are the key applications of this compound in medicinal chemistry research?
Methodological Answer:
- Pharmacophore Development : The isoxazole core serves as a bioisostere for carboxylic acids, enhancing membrane permeability.
- Enzyme Inhibition : Methyl and halogen substituents improve binding to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites). Test inhibition via fluorescence polarization assays .
- Prodrug Synthesis : Hydrolyze the ethyl ester in vivo to the carboxylic acid (CAS 3919-74-2), a potential bioactive metabolite .
Advanced: How can hydrogen-bonding patterns in co-crystals of this compound be engineered for improved solubility?
Methodological Answer:
- Co-Crystal Design : Screen with GRAS (Generally Recognized as Safe) co-formers like succinic acid or caffeine. Use solvent-drop grinding in stoichiometric ratios (1:1 or 1:2).
- Hydrogen-Bond Analysis : Identify synthons via SCXRD. For example, the carboxylic acid metabolite (CAS 3919-74-2) forms R₂²(8) dimers with adenine derivatives, enhancing aqueous solubility by 10-fold .
Basic: What analytical strategies differentiate this compound from structurally similar derivatives (e.g., 4-fluorophenyl analogs)?
Methodological Answer:
- LC-MS/MS : Monitor fragmentation patterns. The 2-chloro-6-fluorophenyl group produces distinct Cl⁻ (m/z 35) and F⁻ (m/z 19) ions, absent in 4-fluorophenyl analogs .
- DSC (Differential Scanning Calorimetry) : Compare melting points (e.g., this compound: ~120°C vs. 4-fluorophenyl analog: ~105°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
